D-Cysteine Methyl Ester Hydrochloride
Overview
Description
D-Cysteine Methyl Ester Hydrochloride is a derivative of the amino acid cysteine. It is not directly mentioned in the provided papers, but its structure and properties can be inferred from related compounds. Cysteine itself is a non-essential sulfur-containing amino acid that plays a critical role in protein synthesis, detoxification, and diverse metabolic processes.
Synthesis Analysis
The synthesis of related compounds provides insight into potential methods for synthesizing D-Cysteine Methyl Ester Hydrochloride. In the first paper, the synthesis of threo-3-methyl-D-cysteine is described, which is a component of peptide antibiotics like nisin and subtilin. The synthesis involves the use of D-threonine to derive an aziridinecarboxamide, followed by the addition of thioacetic acid or thiobenzoic acid to produce S-acyl-β-mercapto-α-amino acid amide derivatives. These derivatives are then hydrolyzed to afford the desired amino acid . This method could potentially be adapted for the synthesis of D-Cysteine Methyl Ester Hydrochloride by including a methylation step.
Molecular Structure Analysis
The molecular structure of D-Cysteine Methyl Ester Hydrochloride would include a thiol group, an amino group, and a carboxyl group esterified with methanol, along with an attached chloride ion to form the hydrochloride salt. The stereochemistry of the molecule is important, as it can affect its biological activity. The synthesis methods described in the papers suggest a focus on maintaining stereochemical integrity, which would be crucial for the synthesis of D-Cysteine Methyl Ester Hydrochloride as well .
Chemical Reactions Analysis
The chemical reactions involving cysteine derivatives typically revolve around the reactivity of the thiol group. This group can undergo oxidation to form disulfides, which is a common post-translational modification in proteins. The ester group in D-Cysteine Methyl Ester Hydrochloride would make it more reactive towards nucleophilic attack compared to the free acid. The papers do not directly address the reactions of D-Cysteine Methyl Ester Hydrochloride, but the synthesis of homocysteine from methionine and its subsequent use in preparing cystathionine stereoisomers suggests that similar condensation reactions could be applicable .
Physical and Chemical Properties Analysis
While the papers do not provide specific data on the physical and chemical properties of D-Cysteine Methyl Ester Hydrochloride, we can infer that as a hydrochloride salt, it would likely be more soluble in water than its free base form. The presence of the methyl ester would also affect its boiling point, making it higher than that of the free amino acid. The optical activity of the compound would be an important characteristic, as the synthesis methods in the papers emphasize the production of optically active amino acids .
Scientific Research Applications
Catalysis and Chemical Reactions : The hydrochlorides of cysteamine, cysteine ethyl ester, and penicillamine methyl ester, including those with D-Cysteine Methyl Ester Hydrochloride, react with palladium complexes to form low symmetry metal complexes. These have been shown to be effective catalysts in chemical reactions like hydrocarboxylation, with high selectivity towards certain acids (Real et al., 1999).
Spectroscopy and Detection : D-Cysteine Methyl Ester Hydrochloride has been used to modify silver nanoparticles for surface-enhanced Raman spectroscopy (SERS) analysis. This modification enhances the detection sensitivity of certain explosive compounds in water, demonstrating its potential in analytical chemistry (Xu et al., 2011).
Pharmaceutical Research : In pharmaceutical research, D-Cysteine Methyl Ester Hydrochloride has been used in the synthesis of other compounds, such as the enantioselective synthesis of 2-alkyl substituted cysteines. These synthesized compounds are of significant interest due to their potential in drug development and other applications (Pattenden et al., 1993).
Antifungal Activity : A study highlighted the in vitro antifungal activity of L-cysteine-methyl ester hydrochloride against clinically relevant Scedosporium species. This indicates its potential use in developing treatments for infections caused by these pathogens (Galgóczy et al., 2016).
Corrosion Inhibition : Research has also explored the use of L-cysteine methyl ester hydrochloride as a corrosion inhibitor for carbon steel in phosphoric acid solution. This indicates its potential application in industrial settings to protect metals from corrosive environments (Zarrok et al., 2014).
Safety And Hazards
D-Cysteine Methyl Ester Hydrochloride can cause skin irritation and serious eye irritation . Therefore, it is recommended to wear protective gloves, eye protection, and face protection when handling this compound . If it comes into contact with the skin or eyes, it should be washed off with plenty of water .
properties
IUPAC Name |
methyl (2S)-2-amino-3-sulfanylpropanoate;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H9NO2S.ClH/c1-7-4(6)3(5)2-8;/h3,8H,2,5H2,1H3;1H/t3-;/m1./s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WHOHXJZQBJXAKL-AENDTGMFSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(CS)N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)[C@@H](CS)N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H10ClNO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
171.65 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
D-Cysteine Methyl Ester Hydrochloride | |
CAS RN |
70361-61-4 | |
Record name | D-Cysteine Methyl Ester Hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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